molecular formula C17H16ClFN2O2 B5227776 N,N-diallyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

N,N-diallyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5227776
M. Wt: 334.8 g/mol
InChI Key: OODGJLLZEOFFMY-UHFFFAOYSA-N
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Description

N,N-diallyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DAC, is a chemical compound that has gained the attention of researchers due to its potential therapeutic properties. DAC belongs to the class of isoxazolecarboxamide derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

DAC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo studies. DAC has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of DAC is not fully understood. However, it has been proposed that DAC exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. DAC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that DAC exhibits anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. DAC has also been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DAC has been investigated for its potential use in the treatment of neurodegenerative disorders due to its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAC in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using DAC in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on DAC. One direction is to investigate the potential use of DAC in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of DAC in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DAC and to optimize its chemical properties for use in drug development.

Synthesis Methods

DAC can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-chloro-6-fluoroacetophenone, which is reacted with methyl isoxazole-4-carboxylate in the presence of a base to form 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with N,N-diallylamine to yield DAC.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-4-9-21(10-5-2)17(22)14-11(3)23-20-16(14)15-12(18)7-6-8-13(15)19/h4-8H,1-2,9-10H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGJLLZEOFFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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